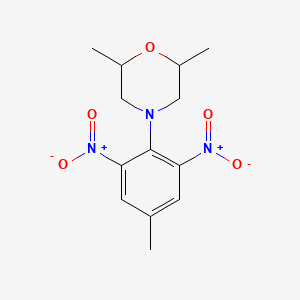

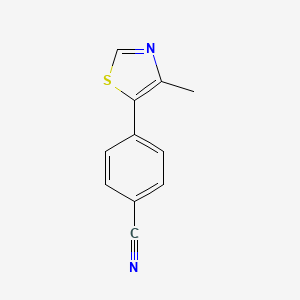

2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine is a compound that likely possesses unique chemical and physical properties due to its intricate molecular structure. The presence of morpholine and dinitrophenyl groups suggests potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves reactions with secondary amines such as morpholine, indicating that specific conditions are required to introduce the morpholine group into the molecular structure efficiently. For instance, the reaction of 2,5-dimethyl-3,4-dinitrothiophen with morpholine leads to the formation of compounds with morpholino groups, showcasing the reactivity of such structures under certain conditions (Mugnoli et al., 1980).

Molecular Structure Analysis

X-ray diffraction methods have been utilized to determine the structure of compounds similar to this compound. These analyses reveal that the morpholine ring typically adopts a chair conformation, providing insight into the spatial arrangement of atoms within the molecule (Brito et al., 2006).

Wissenschaftliche Forschungsanwendungen

Aromatic Nucleophilic Substitution Reactions:

- The interactions of 2,6-dinitrophenyl phenyl ether and similar compounds with amines like morpholine are base catalysed in solvents like dimethyl sulfoxide and acetonitrile. This research contributes to understanding the mechanisms of aromatic nucleophilic substitution reactions, particularly highlighting the impact of ortho substituents and solvent types on reaction rates and pathways (Emokpae, Uwakwe, & Hirst, 1993).

Fungicidal Activity:

- A study on the chemoenzymic synthesis of morpholine derivatives, including 2,6-dimethyl-4-(2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl)-morpholine, demonstrated its potential as a broad-spectrum fungicide. The research focused on the preparation of optically pure stereoisomers of this compound and their efficacy against various fungi (Bianchi et al., 1992).

Electrochemical Fluorination:

- Research on the electrochemical fluorination of cis-2,6-dimethylmorpholino-group substituted carboxylic acids provided insights into the chemical transformations and yields of various fluorinated compounds. This study contributes to the understanding of how morpholine derivatives react under electrochemical fluorination conditions (Takashi et al., 1998).

Pharmacological Applications:

- Morpholine-containing Ruthenium(II) p-Cymene complexes were synthesized and characterized, examining their antiproliferative activity against various cancer cell lines. This research provides insights into the role of morpholine in designing metal-based pharmaceuticals (Chatterjee et al., 2021).

Structural Analysis:

- The crystal structure of morpholinium 2,4-dinitrophenolate, which involves morpholine, was determined. This study aids in understanding the molecular and crystal structures of morpholine derivatives and their interactions (Majerz, Głowiak, & Koll, 1996).

Wirkmechanismus

Target of Action

Similar compounds have been used to study the binding of p-nitrophenol and sodium p-nitrophenolate like substrates with cyclohexaamylaose .

Biochemical Pathways

Related compounds have been involved in extracellular electron transfer, which can occur via direct contact or fenton degradation of 4,6-dinitro-o-cresol with fe (2+)-substituted ion-exchange resin .

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-8-4-11(15(17)18)13(12(5-8)16(19)20)14-6-9(2)21-10(3)7-14/h4-5,9-10H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDMGZJKWCOVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)

![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)

![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2481047.png)

![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)

![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)